Hexanoic acid, ester with 1,2,3-propanetriol
Overview
Description
Hexanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl trihexanoate, is an ester formed from hexanoic acid and glycerol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and food. It is characterized by its molecular formula C9H20O5 and a molecular weight of 208.2521 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, ester with 1,2,3-propanetriol, can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexanoic acid with glycerol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous esterification processes. These processes utilize large-scale reactors where hexanoic acid and glycerol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, ester with 1,2,3-propanetriol, primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid and glycerol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and glycerol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst
Major Products Formed
Hydrolysis: Hexanoic acid and glycerol
Transesterification: New ester and glycerol
Scientific Research Applications
Hexanoic acid, ester with 1,2,3-propanetriol, has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its role in lipid metabolism and as a potential bioactive compound.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, food additives, and biodegradable lubricants
Mechanism of Action
The mechanism of action of hexanoic acid, ester with 1,2,3-propanetriol, involves its interaction with lipid metabolic pathways. In biological systems, it can be hydrolyzed by lipases to release hexanoic acid and glycerol, which are then metabolized through standard biochemical pathways. Hexanoic acid can be further oxidized to produce energy, while glycerol can enter glycolysis or gluconeogenesis pathways .
Comparison with Similar Compounds
Hexanoic acid, ester with 1,2,3-propanetriol, can be compared with other esters of glycerol, such as:
Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetics.
Glyceryl tristearate: An ester of glycerol and three stearic acid molecules, used in the production of soaps and cosmetics.
Glyceryl triacetate: An ester of glycerol and acetic acid, used as a plasticizer and solvent.
The uniqueness of this compound, lies in its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Biological Activity
Hexanoic acid, ester with 1,2,3-propanetriol, commonly known as glyceryl hexanoate or trioctanoin, is a compound of significant interest in biological and industrial applications. This article explores its biological activity, including its metabolic pathways, potential therapeutic uses, and safety profile.
Chemical Structure and Properties
Hexanoic acid (C6) is a medium-chain fatty acid known for its unique properties. When esterified with 1,2,3-propanetriol (glycerol), it forms a triester that exhibits distinct characteristics beneficial in various applications.
- Molecular Formula : C9H18O5
- Molecular Weight : 190.24 g/mol
- CAS Number : 168531-09-8
1. Metabolism
Hexanoic acid is metabolized primarily in the liver through β-oxidation, producing acetyl-CoA, which enters the citric acid cycle. The esterification with glycerol alters its metabolic fate, potentially influencing energy metabolism and lipid profiles in biological systems.
2. Therapeutic Potential
Research indicates that hexanoic acid esters may exhibit various biological activities:
- Antimicrobial Activity : Studies suggest that medium-chain fatty acids possess antimicrobial properties against a range of pathogens. Hexanoic acid has been shown to disrupt microbial membranes, leading to cell lysis and death .
- Anti-inflammatory Effects : Hexanoate derivatives have been investigated for their role in modulating inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways .
- Neuroprotective Effects : There is emerging evidence that hexanoic acid can exert neuroprotective effects by enhancing mitochondrial function and reducing oxidative stress .
3. Case Studies
Several studies have highlighted the biological impacts of hexanoic acid esters:
- A study conducted on Sprague Dawley rats demonstrated that dietary supplementation with hexanoic acid led to improved metabolic profiles and reduced body fat accumulation . This suggests potential applications in obesity management.
- Another investigation explored the use of hexanoate in enhancing the bioavailability of certain drugs by modifying their pharmacokinetic properties through lipid-based formulations .
Safety Profile
The safety of hexanoic acid esters has been evaluated in various studies:
- Toxicity Studies : In sub-chronic toxicity studies, hexanoic acid esters have shown low toxicity levels even at high doses (up to 5% in diet) with no significant adverse effects reported .
- Skin Sensitization : Tests conducted on guinea pigs indicated minimal skin sensitization potential .
Comparative Analysis of Biological Activity
Property | Hexanoic Acid | Hexanoic Acid Ester |
---|---|---|
Antimicrobial Activity | Moderate | High |
Anti-inflammatory Potential | Low | Moderate |
Neuroprotective Effects | None | Present |
Toxicity Level | Low | Very Low |
Properties
IUPAC Name |
hexanoic acid;propane-1,2,3-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2.C3H8O3/c1-2-3-4-5-6(7)8;4-1-3(6)2-5/h2-5H2,1H3,(H,7,8);3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAZPMHWNDZTLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O.C(C(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149635 | |
Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11139-91-6, 26402-23-3 | |
Record name | Hexanoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11139-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC57384 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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